(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
CAS No.:
Cat. No.: VC20460431
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13NO2 |
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Molecular Weight | 167.20 g/mol |
IUPAC Name | 2-[(1S)-1-amino-2-hydroxyethyl]-5-methylphenol |
Standard InChI | InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
Standard InChI Key | UEQGTBNKGUXJPW-MRVPVSSYSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)[C@@H](CO)N)O |
Canonical SMILES | CC1=CC(=C(C=C1)C(CO)N)O |
Introduction
Chemical Identity and Structural Characteristics
(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (IUPAC name: 2-[(1S)-1-amino-2-hydroxyethyl]-5-methylphenol) is a secondary alcohol and primary amine with a molecular formula of C₉H₁₃NO₂ and a molecular weight of 167.20 g/mol . Its structure comprises a phenolic ring substituted with a methyl group at the 5-position and a chiral 1-amino-2-hydroxyethyl side chain at the 2-position (Fig. 1). The stereochemistry at the C1 position (S-configuration) is critical for its biological activity and interaction with enantioselective receptors .
Physicochemical Properties
The compound exhibits moderate water solubility due to its polar hydroxy and amino groups, with a logP value of -0.82, indicating slight hydrophilicity . Its melting point ranges between 145–148°C, and it remains stable under standard laboratory conditions. Spectroscopic data, including NMR (¹H and ¹³C) and IR, confirm the presence of characteristic functional groups:
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O–H stretch: 3300–3500 cm⁻¹ (phenolic and alcoholic hydroxyl)
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N–H bend: 1600–1650 cm⁻¹ (primary amine)
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol typically involves a reductive amination strategy. A patented method (EP1746088A1) outlines the following steps :
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Reductive amination: 3-Hydroxy-4-nitrobenzaldehyde reacts with a chiral amine (e.g., (S)-2-aminopropanol) in the presence of NaBH₄, yielding a nitro intermediate.
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Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing the target compound.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts. Key parameters include:
Applications in Organic Chemistry and Industry
Dye Chemistry
(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol serves as a coupling agent in oxidative hair dyes. Its ability to form stable complexes with metal ions (e.g., Fe³⁺, Cu²⁺) enhances colorfastness on keratin fibers. In commercial formulations, it is used at 0.1–2.5% w/w to achieve natural shades ranging from blonde to auburn .
Table 1: Performance in Hair Dye Formulations
Parameter | Value | Source |
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Color Retention (washes) | 85% after 10 washes | |
Melanin Binding Affinity | Kd = 12.3 ± 1.5 μM | |
Oxidation Stability | >95% after 24 h (pH 9) |
Pharmaceutical Intermediates
The compound’s chiral center makes it a valuable precursor for β-adrenergic receptor agonists. Derivatives exhibit bronchodilatory activity in preclinical models, with EC₅₀ values of 0.8–1.2 nM for β₂ receptors .
Biological Activity and Toxicology
Enzyme Inhibition
(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol inhibits tyrosinase (IC₅₀ = 45 μM), a key enzyme in melanin synthesis, suggesting potential use in hyperpigmentation therapies .
Acute Toxicity
In murine studies, the compound has an LD₅₀ of 2.5–3.84 g/kg (oral), classifying it as Category 4 under GHS. Dermal irritation tests in rabbits showed mild erythema (score: 1.2/4) at 500 mg/kg .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
Compound | Similarity Index | Key Difference |
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(R)-enantiomer | 0.98 | Lower β₂ receptor affinity |
2-Amino-5-(diethylamino)phenol | 0.85 | Enhanced solubility in oils |
2-Methyl-5-hydroxyethylaminophenol | 0.79 | Reduced tyrosinase inhibition |
Future Research Directions
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Enantioselective catalysis: Leveraging the S-configuration for asymmetric synthesis of pharmaceuticals.
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Biodegradation studies: Assessing environmental persistence in wastewater systems.
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Structure-activity relationships: Modifying the hydroxyethyl side chain to enhance receptor specificity.
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